4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Pharmacokinetics Metabolite Profiling Clinical Pharmacology

5-Fluoro-2′-deoxycytidine (FdCyd, CAS 10356-76-0) is a fluoropyrimidine nucleoside analogue that functions both as a DNA methyltransferase (DNMT) inhibitor and as a tumor‑selective prodrug of the potent thymidylate synthase inhibitor 5‑fluoro‑2′‑dUMP (FdUMP). Chemically it is a 2′‑deoxycytidine derivative bearing a fluorine atom at the 5‑position of the pyrimidine ring; commercially it is supplied as a white to almost‑white powder with HPLC purity typically ≥98%.

Molecular Formula C9H12FN3O4
Molecular Weight 245.21 g/mol
CAS No. 10356-76-0
Cat. No. B1672315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
CAS10356-76-0
SynonymsNSC-48006;  Ro-5-1090;  FdCyd;  NSC48006;  Ro51090;  NSC 48006;  Ro 5 1090
Molecular FormulaC9H12FN3O4
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O
InChIInChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
InChIKeyIDYKCXHJJGMAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Fluoro-2′-deoxycytidine (CAS 10356-76-0) – A Dual-Mechanism DNMT Inhibitor and Tumor-Selective Prodrug for Epigenetic Research and Clinical Development


5-Fluoro-2′-deoxycytidine (FdCyd, CAS 10356-76-0) is a fluoropyrimidine nucleoside analogue that functions both as a DNA methyltransferase (DNMT) inhibitor and as a tumor‑selective prodrug of the potent thymidylate synthase inhibitor 5‑fluoro‑2′‑dUMP (FdUMP) . Chemically it is a 2′‑deoxycytidine derivative bearing a fluorine atom at the 5‑position of the pyrimidine ring; commercially it is supplied as a white to almost‑white powder with HPLC purity typically ≥98% . Unlike the approved DNMT inhibitors 5‑azacytidine and decitabine, FdCyd is stable in aqueous solution, enabling flexible formulation for in vitro and in vivo studies [1]. The compound has advanced through Phase I/II clinical trials for advanced solid tumors (breast, lung, head/neck, bladder) in combination with the cytidine deaminase inhibitor tetrahydrouridine (THU) [2].

Why Generic Fluoropyrimidine Substitution Fails for 5-Fluoro-2′-deoxycytidine (CAS 10356-76-0)


The fluoropyrimidine class encompasses agents with divergent primary pharmacology: 5‑fluorouracil (5‑FU) and its prodrug capecitabine exert cytotoxicity mainly through thymidylate synthase (TS) inhibition and RNA incorporation, while 5‑fluoro‑2′‑deoxycytidine (FdCyd) functions principally as a mechanism‑based DNMT inhibitor that also acts as a tumor‑selective prodrug of FdUMP . In patients co‑administered FdCyd and tetrahydrouridine (THU), plasma concentrations of the canonical cytotoxic metabolites 5‑fluoro‑2′‑deoxyuridine (FdUrd) and 5‑FU remain <10% of those observed after therapeutic infusions of FdUrd or 5‑FU, while FdCyd levels exceed those required for DNMT inhibition in vitro [1]. Furthermore, FdCyd is stable in aqueous solution, in contrast to the hydrolytically labile 5‑azacytidine and decitabine, removing a key formulation barrier encountered with other DNMT‑targeted nucleosides [2]. These properties mean that simply substituting a generic fluoropyrimidine or an alternative DNMT inhibitor will not reproduce FdCyd’s unique dual pharmacology, its tumor‑to‑normal‑tissue selectivity profile, or its aqueous stability.

Quantitative Differentiation Evidence for 5-Fluoro-2′-deoxycytidine (CAS 10356-76-0) vs. Closest Analogs


Plasma Metabolite Exposure: FdCyd + THU vs. Therapeutic 5‑FU or FdUrd Infusion

In patients receiving FdCyd (5–80 mg/m²) with THU (350 mg/m²), plasma FdCyd reached 1,600–1,728 ng/mL at the highest dose, while the cytotoxic metabolites FdUrd and 5‑FU remained at concentrations <10% of those observed after standard therapeutic infusions of FdUrd or 5‑FU [1]. This demonstrates that co‑administration of THU effectively uncouples FdCyd’s DNMT‑inhibitory activity from the classical cytotoxic fluoropyrimidine pathway.

Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Aqueous Stability vs. 5‑Azacytidine and Decitabine

FdCyd is stable in aqueous solution, whereas the FDA‑approved DNMT inhibitors 5‑azacytidine and decitabine undergo rapid hydrolytic degradation in aqueous media, restricting their administration to parenteral dosing immediately after reconstitution [1]. This fundamental chemical stability difference enables FdCyd to be formulated as a ready‑to‑use solution and supports its investigation via oral administration routes [2].

Formulation Stability DNMT Inhibitor Nucleoside Analogue

Differential Tumor‑Cell Sensitivity: HCT116 Colon Cancer vs. Sarcoma Panel

Among a panel of sarcoma cell lines and the colon carcinoma line HCT116, FdCyd demonstrated markedly greater potency against HCT116, inhibiting proliferation through G2/M arrest and activation of the DNA damage response pathway [1]. While the study did not include direct comparator data for other fluoropyrimidines, the differential sensitivity profile highlights a cell‑context‑dependent activity that is distinct from the broad, TS‑driven cytotoxicity of 5‑FU.

Antiproliferative Activity DNA Damage Response Colon Cancer

Covalent DNMT Inhibition: Irreversible Mechanism vs. Competitive Inhibitors

FdCyd acts as a mechanism‑based, irreversible inhibitor of DNA cytosine‑5 methyltransferase (DNMT), forming a covalent bond with the active‑site cysteine residue upon incorporation into DNA . This covalent trapping mechanism is shared with 5‑azacytidine and decitabine but is absent from non‑nucleoside DNMT inhibitors (e.g., RG108) and from 5‑FU, which does not function as a DNMT inhibitor. The covalent, incorporation‑dependent mode of action underpins FdCyd’s unique ability to deplete DNMT protein levels and reactivate silenced tumor‑suppressor genes .

DNA Methyltransferase Covalent Inhibition Epigenetics

Commercial Purity and Analytical Specifications: FdCyd vs. Research‑Grade Fluoropyrimidines

Commercial suppliers of 5‑fluoro‑2′‑deoxycytidine (CAS 10356-76-0) report HPLC purity of ≥98.0 area% and specific optical rotation [α]²⁰/D of +65.0 to +75.0 degrees (C=1, H₂O) . Certain vendors further certify purity at 99.66% by HPLC with a molecular formula of C₉H₁₂FN₃O₄ and molecular weight 245.21 g/mol . These specifications are comparable to or exceed those of research‑grade 5‑FU (typically ≥99% by HPLC) and provide better characterization than many generic fluoropyrimidine analogues offered without optical rotation certification.

Analytical Specification HPLC Purity Procurement

Optimal Scientific and Industrial Use Cases for 5-Fluoro-2′-deoxycytidine (CAS 10356-76-0) Based on Quantitative Evidence


DNMT‑Focused Epigenetic Research Requiring Aqueous Stability

Investigators studying DNA methylation dynamics or screening for DNMT‑dependent gene reactivation should select FdCyd over 5‑azacytidine or decitabine when experimental protocols demand aqueous‑stable stock solutions and multi‑day dosing regimens. The compound’s aqueous stability [1] eliminates the need for fresh reconstitution before each treatment, reducing technical variability in long‑term epigenetic assays.

Clinical Pharmacology Studies of Tumor‑Selective Fluoropyrimidine Prodrugs

FdCyd serves as a tool compound for probing tumor‑selective prodrug activation. When co‑administered with THU, plasma FdUrd and 5‑FU concentrations remain <10% of therapeutic levels [2], allowing researchers to dissect DNMT‑mediated effects from classical TS‑/RNA‑mediated cytotoxicity in xenograft or syngeneic tumor models.

Colorectal Cancer Epigenetic Therapy Models (HCT116 Xenografts)

Based on the enhanced sensitivity of HCT116 colon cancer cells to FdCyd‑induced G2/M arrest and DNA damage signaling [3], this compound is particularly suited for in‑vivo colorectal cancer models where epigenetic mechanisms are hypothesized to drive tumor progression. Procurement of high‑purity FdCyd (≥98% HPLC) is recommended to minimize confounding cytotoxicity from impurities.

Reference Standard for LC‑MS/MS Bioanalytical Method Validation

Given its well‑characterized metabolic pathway (FdCyd → FdUrd → FU) and the availability of validated LC‑MS/MS assays [4], FdCyd is an ideal reference standard for laboratories developing quantitative bioanalytical methods for fluoropyrimidine nucleosides in plasma or tissue homogenates. Certified purity of up to 99.66% by HPLC supports its use as a primary calibration standard.

Quote Request

Request a Quote for 4-Amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.